(5-tert-Butyl-2-hydroxybenzyl)trimethylammonium bromide dimethylcarbamate (ester)
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Overview
Description
(5-tert-Butyl-2-hydroxybenzyl)trimethylammonium bromide dimethylcarbamate (ester) is a chemical compound with the molecular formula C17H29N2O2Br. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxybenzyl group, and a trimethylammonium bromide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-tert-Butyl-2-hydroxybenzyl)trimethylammonium bromide dimethylcarbamate (ester) typically involves multiple steps. One common method starts with the preparation of 5-tert-Butyl-2-hydroxybenzaldehyde . This intermediate is then reacted with trimethylamine and dimethylcarbamate under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(5-tert-Butyl-2-hydroxybenzyl)trimethylammonium bromide dimethylcarbamate (ester) undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ester group into alcohols under specific conditions.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
(5-tert-Butyl-2-hydroxybenzyl)trimethylammonium bromide dimethylcarbamate (ester) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-tert-Butyl-2-hydroxybenzyl)trimethylammonium bromide dimethylcarbamate (ester) involves its interaction with specific molecular targets. It acts as a cholinesterase inhibitor, which means it inhibits the enzyme acetylcholinesterase, leading to an increase in acetylcholine levels at synapses . This mechanism is similar to that of neostigmine, a known cholinesterase inhibitor .
Comparison with Similar Compounds
Similar Compounds
Cetyl Trimethyl Ammonium Bromide (CTAB): A quaternary ammonium compound used as a surfactant and antiseptic.
Neostigmine: A cholinesterase inhibitor used in the treatment of myasthenia gravis.
Uniqueness
(5-tert-Butyl-2-hydroxybenzyl)trimethylammonium bromide dimethylcarbamate (ester) is unique due to its specific structure, which combines a tert-butyl group, a hydroxybenzyl group, and a trimethylammonium bromide moiety. This unique combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
66902-74-7 |
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Molecular Formula |
C17H29BrN2O2 |
Molecular Weight |
373.3 g/mol |
IUPAC Name |
[5-tert-butyl-2-(dimethylcarbamoyloxy)phenyl]methyl-trimethylazanium;bromide |
InChI |
InChI=1S/C17H29N2O2.BrH/c1-17(2,3)14-9-10-15(21-16(20)18(4)5)13(11-14)12-19(6,7)8;/h9-11H,12H2,1-8H3;1H/q+1;/p-1 |
InChI Key |
AQAYVHOFACTEQW-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC(=O)N(C)C)C[N+](C)(C)C.[Br-] |
Origin of Product |
United States |
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